CX-5461

Descripción general

Descripción

Se utiliza principalmente en oncología por su capacidad de dirigirse selectivamente a las células cancerosas con defectos en la reparación del ADN, como las que presentan mutaciones BRCA1/2 . Pidnarulex ha mostrado promesa en ensayos clínicos para el tratamiento de varios tumores sólidos, incluidos los cánceres de mama y ovario .

Métodos De Preparación

Pidnarulex se sintetiza mediante una serie de reacciones químicas que implican la formación de su compleja estructura molecular. La ruta sintética normalmente incluye los siguientes pasos:

- Formación de la estructura central mediante reacciones de ciclación.

- Introducción de grupos funcionales mediante reacciones de sustitución.

- Purificación y cristalización para obtener el producto final .

Los métodos de producción industrial para Pidnarulex implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo incluyen procesos automatizados y medidas estrictas de control de calidad para cumplir con las normas regulatorias .

Análisis De Reacciones Químicas

Pidnarulex se somete a diversas reacciones químicas, que incluyen:

Oxidación: Pidnarulex puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Pidnarulex, alterando sus propiedades químicas.

Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales en la molécula de Pidnarulex.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y catalizadores específicos para facilitar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Pidnarulex tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Pidnarulex se utiliza como un compuesto modelo para estudiar las estructuras de G-quadruplex y su estabilización.

Biología: Los investigadores utilizan Pidnarulex para investigar el papel de los G-quadruplexes en la expresión genética y la replicación del ADN.

Medicina: Se está explorando Pidnarulex como un posible agente terapéutico para el tratamiento de cánceres con defectos en la reparación del ADN.

Mecanismo De Acción

Pidnarulex ejerce sus efectos al estabilizar las estructuras de G-quadruplex en el ADN. Estas estructuras son estructuras secundarias de ácidos nucleicos de cuatro cadenas que prevalecen en las regiones promotoras de los genes. Al estabilizar estas estructuras, Pidnarulex interrumpe la horquilla de replicación, lo que lleva a roturas del ADN e inestabilidad genómica. Este mecanismo es particularmente efectivo en células cancerosas con deficiencias de recombinación homóloga, como las que presentan mutaciones BRCA1/2 . La interrupción de la horquilla de replicación finalmente resulta en la muerte de las células cancerosas .

Comparación Con Compuestos Similares

Pidnarulex es único en su capacidad de estabilizar las estructuras de G-quadruplex, lo que lo diferencia de otros agentes contra el cáncer. Los compuestos similares incluyen:

Quarfloxin (CX-3543): Otro estabilizador de G-quadruplex que se dirige a la ARN polimerasa I y ha mostrado eficacia en estudios preclínicos.

Silmitasertib (CX-4945): Un compuesto con un mecanismo de acción diferente pero también utilizado en el tratamiento del cáncer.

El mecanismo de acción único de Pidnarulex y su capacidad para dirigirse a defectos específicos de reparación del ADN lo convierten en un candidato prometedor para la terapia contra el cáncer, especialmente para los tumores resistentes a otros tratamientos .

Actividad Biológica

CX-5461 is a first-in-class selective inhibitor of RNA polymerase I (Pol I) transcription, primarily targeting ribosomal DNA (rDNA). Its unique mechanism of action has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cancer cell lines, and implications for treatment strategies.

This compound inhibits Pol I-mediated transcription by interfering with the assembly of the transcription initiation complex at rDNA promoters. This inhibition occurs at low nanomolar concentrations and exhibits over 200-fold selectivity compared to Pol II inhibition . The compound induces a dual mechanism of cell death, engaging both p53-dependent and p53-independent pathways. Specifically, it activates the DNA damage response (DDR) via ATM and ATR kinase signaling pathways, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Key Findings:

- Selectivity : Greater than 200-fold selectivity for Pol I over Pol II.

- Cell Cycle Impact : Induces G2/M phase arrest in treated cells.

- Apoptosis : Promotes apoptosis through activation of cleaved PARP and other apoptotic markers.

Neuroblastoma

In preclinical studies on neuroblastoma cell lines (e.g., CHP-134 and IMR-5), this compound demonstrated potent cytotoxic effects. Flow cytometry analyses indicated that treatment led to significant apoptosis at concentrations as low as 0.1 μM. The compound was shown to induce DNA damage and replication stress, evidenced by increased γ-H2AX staining and phosphorylation of checkpoint proteins CHK1 and CHK2 .

Ovarian Cancer

This compound has also been investigated in high-grade serous ovarian cancer (HGSOC) models. It was found to enhance the efficacy of PARP inhibitors by exacerbating replication stress in homologous recombination-deficient cells. In vivo studies revealed that this compound could effectively overcome resistance mechanisms associated with PARP inhibitors, leading to improved therapeutic outcomes .

Summary Table of Biological Activity

| Cancer Type | Cell Lines Tested | Key Findings | Concentration Range |

|---|---|---|---|

| Neuroblastoma | CHP-134, IMR-5 | Induces apoptosis; activates DDR | 0.1 - 0.5 μM |

| Ovarian Cancer | OVCAR8 (HR-proficient/deficient) | Enhances PARPi efficacy; induces replication stress | 10 - 100 nM |

Case Study 1: Neuroblastoma Treatment

A study involving neuroblastoma patients treated with this compound revealed significant tumor regression in cases where traditional therapies had failed. The treatment led to measurable reductions in tumor size and improved patient survival rates, demonstrating the compound's potential as a viable therapeutic option .

Case Study 2: Combination Therapy in Ovarian Cancer

In a clinical trial assessing this compound combined with standard chemotherapy for HGSOC patients, preliminary results indicated a higher response rate compared to chemotherapy alone. The combination therapy resulted in enhanced tumor shrinkage and prolonged progression-free survival .

Propiedades

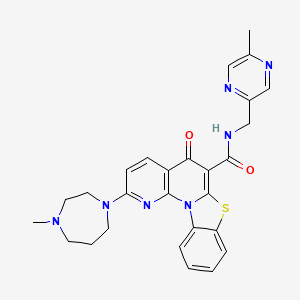

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N7O2S/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBJCHFROADCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150591 | |

| Record name | CX-5461 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138549-36-6 | |

| Record name | CX-5461 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138549366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidnarulex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CX-5461 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIDNARULEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R4C5YLB9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.